3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride
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Overview
Description
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and a benzothiazine ring. It is often used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride typically involves multiple steps, including the formation of the morpholine ring, the pyridazine ring, and the benzothiazine ring. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired compound.
Formation of the Morpholine Ring: This step involves the reaction of ethylene oxide with ammonia, followed by the addition of formaldehyde and hydrogen chloride to form the morpholine ring.
Formation of the Pyridazine Ring: This step involves the reaction of hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Formation of the Benzothiazine Ring: This step involves the reaction of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazine ring.
Final Assembly: The final step involves the coupling of the morpholine, pyridazine, and benzothiazine rings under specific reaction conditions to form the desired compound.
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires large-scale reactors, precise control of reaction conditions, and efficient purification methods to ensure the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine ring but differs in the other ring structures.
2-morpholin-4-ylethyl-2-{[3-(trifluoromethyl)phenyl]-amino}-nicotinate: This compound also contains a morpholine ring but has different substituents and ring structures.
Uniqueness
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride is unique due to its specific combination of morpholine, pyridazine, and benzothiazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
157023-86-4 |
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Molecular Formula |
C16H19ClN4O4S |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride |
InChI |
InChI=1S/C16H18N4O4S.ClH/c21-16-15-13(18-12-3-1-2-4-14(12)25(15,22)23)11-17-20(16)6-5-19-7-9-24-10-8-19;/h1-4,11,18H,5-10H2;1H |
InChI Key |
VAEXPPOZLLEHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=C(C=N2)NC4=CC=CC=C4S3(=O)=O.Cl |
Origin of Product |
United States |
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